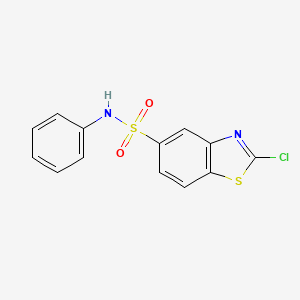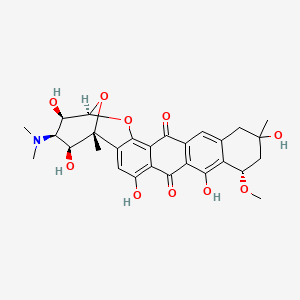![molecular formula C11H8ClNOS2 B14502832 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 64826-48-8](/img/structure/B14502832.png)
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a disulfide bond and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-chlorophenylthiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as methanol and catalysts like copper oxide nanopowder .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can form covalent interactions with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by modulating redox states and signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorodiphenyl disulfide: Similar structure with two chlorophenyl groups connected by a disulfide bond.
1,2-Bis(3-chlorophenyl)disulfane: Contains two chlorophenyl groups in a disulfide linkage but differs in the position of the chlorine atoms
Uniqueness
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other disulfide compounds and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
64826-48-8 |
|---|---|
Fórmula molecular |
C11H8ClNOS2 |
Peso molecular |
269.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)disulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8ClNOS2/c12-9-4-6-10(7-5-9)15-16-11-3-1-2-8-13(11)14/h1-8H |
Clave InChI |
SYAKCMMHCSVQQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
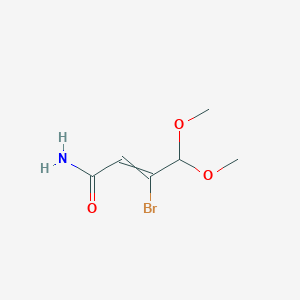
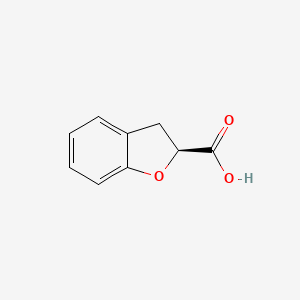
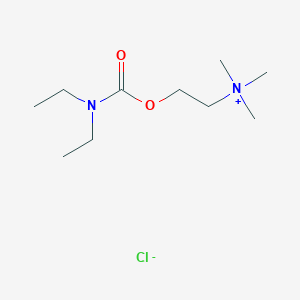
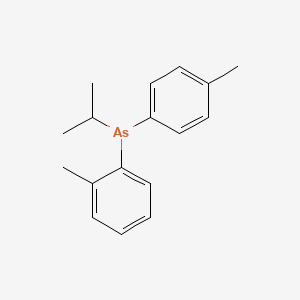
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
